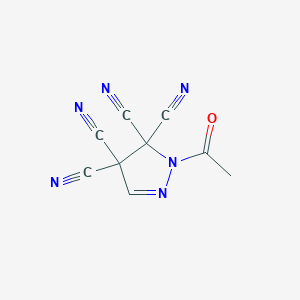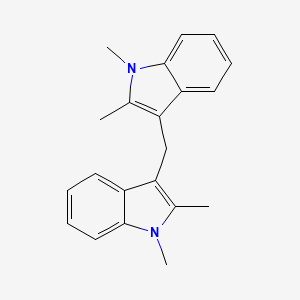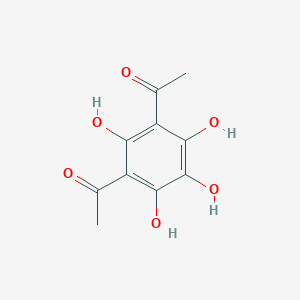![molecular formula C24H42N4O2 B14344273 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea CAS No. 98786-24-4](/img/structure/B14344273.png)
1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea is a complex organic compound characterized by its unique structure, which includes an octyl group, a carbamoylamino group, and a hexa-2,4-diynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea typically involves multiple steps, starting with the preparation of the hexa-2,4-diynyl intermediate. This intermediate is then reacted with octyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl or carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium bromide: Another compound with an octyl group, known for its surface-active properties.
1-Octyl 3-phenylpropanoate: A structurally related compound with different functional groups.
Uniqueness: 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea is unique due to its combination of an octyl group, a carbamoylamino group, and a hexa-2,4-diynyl chain. This unique structure imparts specific chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
98786-24-4 |
|---|---|
Molecular Formula |
C24H42N4O2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea |
InChI |
InChI=1S/C24H42N4O2/c1-3-5-7-9-11-15-19-25-23(29)27-21-17-13-14-18-22-28-24(30)26-20-16-12-10-8-6-4-2/h3-12,15-16,19-22H2,1-2H3,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
YRROALUFHPEWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NCC#CC#CCNC(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
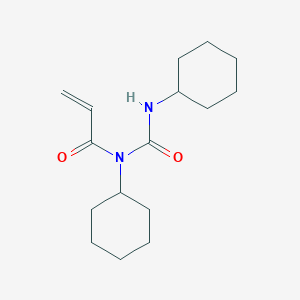
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)

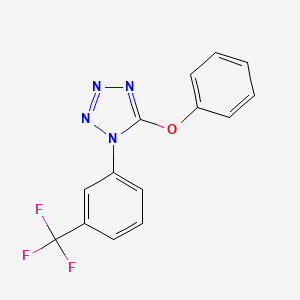

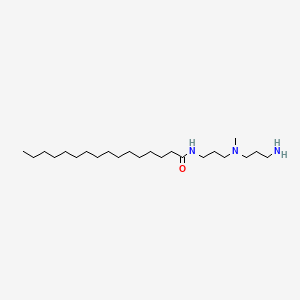
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
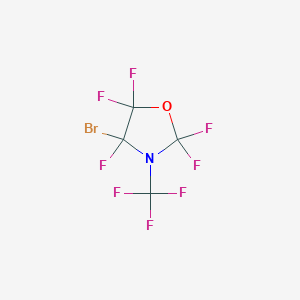
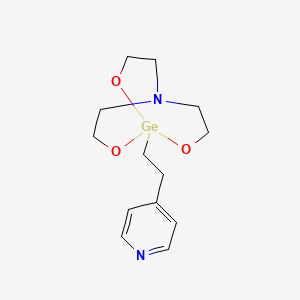
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
